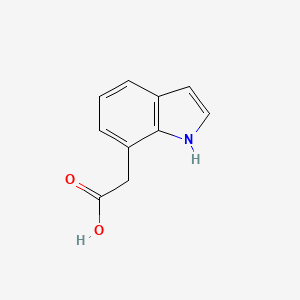

2-(1H-Indol-7-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-9(13)6-8-3-1-2-7-4-5-11-10(7)8/h1-5,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSAWRXCIVESQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CC(=O)O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593065 | |

| Record name | (1H-Indol-7-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39689-63-9 | |

| Record name | (1H-Indol-7-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-(1H-indol-7-yl)acetic acid

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-indol-7-yl)acetic acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Indole-based compounds are of paramount importance in medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1] Specifically, substituted indoleacetic acids serve as crucial scaffolds for novel therapeutics. This guide provides a comprehensive, in-depth methodology for the synthesis and characterization of this compound, a key intermediate for further chemical elaboration. We detail a robust multi-step synthesis beginning from commercially available 2-methyl-3-nitroaniline, proceeding through a Bartoli indole synthesis, followed by functional group manipulation to yield the target acid. Each phase of the synthesis is accompanied by field-proven insights into experimental choices and reaction monitoring. The guide culminates with a rigorous characterization protocol employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to unequivocally validate the structure, molecular weight, and purity of the final compound.

Introduction: The Significance of 7-Substituted Indoleacetic Acids

The indole ring is a privileged heterocyclic system, forming the core of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[2] The substitution pattern on the indole core dictates the molecule's pharmacological profile. While indole-3-acetic acid is widely known as the primary plant auxin, its structural isomers and substituted analogues, such as those functionalized at the 7-position, are of increasing interest to medicinal chemists.

Substitution at the C7 position directs molecular interactions into a distinct region of chemical space compared to the more commonly explored C3 or C5 positions. This can lead to improved selectivity, potency, or pharmacokinetic properties. This compound (IUPAC Name: this compound, Molecular Formula: C₁₀H₉NO₂) is a valuable building block, featuring the indole-7-yl core with an acetic acid moiety that can be readily converted into esters, amides, and other functional groups for library development.[3] This document serves as a senior application scientist's guide to its reliable synthesis and definitive characterization.

Synthesis and Purification Methodology

The synthesis of 7-substituted indoles can be challenging due to regioselectivity issues in classical methods like the Fischer synthesis when using ortho-substituted hydrazines.[2] To circumvent this, we present a modern and reliable approach utilizing the Bartoli indole synthesis, which is particularly effective for constructing 7-substituted indoles from ortho-substituted nitroarenes.

Retrosynthetic Strategy and Reaction Scheme

Our strategy involves the formation of the indole ring as the key step, followed by the introduction and hydrolysis of the acetic acid side chain. The Bartoli reaction, which utilizes the reaction of a nitroarene with a vinyl Grignard reagent, is the cornerstone of this approach.

Overall Reaction Scheme:

-

Step 1: Bartoli Indole Synthesis to form 7-Methyl-1H-indole.

-

Step 2: Radical bromination to form 7-(bromomethyl)-1H-indole.

-

Step 3: Cyanation to form 2-(1H-indol-7-yl)acetonitrile.

-

Step 4: Hydrolysis to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Multi-step synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Methyl-1H-indole

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-methyl-3-nitroaniline (1.0 eq) and dry tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Slowly add vinylmagnesium bromide (3.5 eq, 1.0 M solution in THF) via a dropping funnel over 1 hour, maintaining the temperature below 5 °C.

-

Causality: The Bartoli reaction requires an excess of the Grignard reagent to facilitate the addition and subsequent cyclization cascade. The low temperature controls the exothermic reaction.

-

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexane/Ethyl Acetate). The disappearance of the starting nitroaniline indicates completion.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 7-methyl-1H-indole.

Step 2-4: Conversion to this compound This three-step conversion from 7-methyl-1H-indole is a standard functional group transformation sequence.

-

Bromination: Dissolve 7-methyl-1H-indole (1.0 eq) in carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN). Reflux the mixture for 2-3 hours until TLC shows complete consumption of the starting material. Cool, filter the succinimide byproduct, and concentrate the filtrate. The crude 7-(bromomethyl)-1H-indole is often used directly in the next step.

-

Cyanation: Dissolve the crude bromide in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.2 eq) and stir at room temperature for 4-6 hours.

-

Trustworthiness: This is an Sₙ2 reaction. Progress can be monitored by TLC, observing the formation of the more polar nitrile product.

-

-

Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers thoroughly with water and brine to remove DMSO and excess cyanide. Dry over Na₂SO₄ and concentrate to give crude 2-(1H-indol-7-yl)acetonitrile.

-

Hydrolysis: To the crude nitrile, add a 5 M aqueous solution of sodium hydroxide (NaOH). Heat the mixture to reflux for 8-12 hours until the nitrile is fully hydrolyzed (monitor by TLC or LC-MS).

-

Causality: Basic hydrolysis converts the nitrile to a carboxylate salt. The reaction is driven to completion by heating.[4]

-

-

Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl). The target acid will precipitate out of the solution.[4]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.[5]

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of the final product.

Expected Analytical Data

The following table summarizes the key data points expected from the characterization of pure this compound.

| Parameter | Expected Result | Technique |

| Molecular Formula | C₁₀H₉NO₂ | --- |

| Molecular Weight | 175.18 g/mol [3] | --- |

| Mass Spectrum | m/z = 176.07 [M+H]⁺ | LC-MS (ESI+) |

| ¹H NMR | δ (ppm): ~11.0 (br s, 1H, COOH), ~8.2 (br s, 1H, NH), 7.5-7.0 (m, 3H, Ar-H), ~6.9 (t, 1H, indole H), ~6.5 (d, 1H, indole H), ~3.8 (s, 2H, CH₂) | ¹H NMR (DMSO-d₆) |

| ¹³C NMR | δ (ppm): ~173 (C=O), ~135-100 (8x Ar-C), ~33 (CH₂) | ¹³C NMR (DMSO-d₆) |

| Purity | >95% | RP-HPLC |

Interpretation of Characterization Data

-

NMR Spectroscopy: Nuclear Magnetic Resonance provides the definitive structural fingerprint of the molecule.[6]

-

¹H NMR: The proton NMR spectrum should show distinct signals for each unique proton. The broad singlets for the carboxylic acid and indole N-H protons are characteristic and will disappear upon D₂O exchange. The aromatic region will show a complex pattern corresponding to the five protons on the bicyclic ring system. A key signal is the singlet around 3.8 ppm, integrating to 2H, which confirms the presence of the methylene (-CH₂-) bridge.

-

¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon atoms. The downfield signal around 173 ppm is indicative of the carboxylic acid carbon. The signals between 100-135 ppm correspond to the eight carbons of the indole ring, and the aliphatic signal around 33 ppm confirms the methylene carbon.

-

-

Mass Spectrometry (MS): This technique validates the molecular weight of the compound.[7] Using electrospray ionization in positive mode (ESI+), the expected base peak will be the protonated molecule [M+H]⁺ at m/z 176.07. A common and confirmatory fragment ion would be observed at m/z 130.06, corresponding to the loss of the carboxylic acid group (-COOH) and subsequent rearrangement, a characteristic fragmentation pattern for indoleacetic acids.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.[4] Using a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid), the product should elute as a single, sharp peak. Integration of the peak area will allow for the quantitative determination of purity, which should ideally be above 95% for use in research and development.

Conclusion

This guide has detailed a logical and robust pathway for the synthesis of this compound, a valuable chemical building block. By employing a Bartoli indole synthesis followed by standard functional group manipulations, this target can be produced reliably. The outlined protocols are designed to be self-validating through in-process monitoring via TLC. Furthermore, the comprehensive characterization workflow, combining NMR, MS, and HPLC, provides an unequivocal confirmation of the final product's identity, structure, and purity, ensuring its suitability for advanced applications in drug discovery and chemical biology.

References

- 1. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. (1H-Indol-7-yl)acetic acid | C10H9NO2 | CID 18356439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Buy 2-(1-Methyl-1H-indol-7-YL)acetic acid (EVT-13289468) [evitachem.com]

- 8. massbank.eu [massbank.eu]

A Comprehensive Spectroscopic Guide to 2-(1H-indol-7-yl)acetic acid

Abstract

2-(1H-indol-7-yl)acetic acid is a constitutional isomer of the well-known phytohormone indole-3-acetic acid (IAA). While less studied, its unique substitution pattern presents distinct chemical and biological properties of significant interest to researchers in medicinal chemistry, agrochemistry, and materials science. A thorough structural characterization is the bedrock of any such investigation. This technical guide provides a detailed, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of a complete, published experimental dataset for this specific isomer, this document synthesizes foundational spectroscopic principles with data from analogous structures—including indole, 7-substituted indoles, and other indole acetic acid isomers—to offer an authoritative, field-proven interpretation framework for researchers.

Introduction and Structural Framework

The indole scaffold is a privileged structure in drug discovery and natural products chemistry. The position of substituents on the indole ring dramatically influences the molecule's electronic distribution, steric profile, and, consequently, its biological activity. This compound places the acetic acid moiety on the benzene ring portion of the indole nucleus, directly adjacent to the pyrrole ring fusion. This contrasts sharply with the canonical indole-3-acetic acid, where the substituent is on the electron-rich pyrrole ring. This structural difference is paramount, as it alters the molecule's reactivity, potential hydrogen bonding patterns, and interactions with biological targets.

Accurate interpretation of spectroscopic data is non-negotiable for confirming the identity and purity of synthesized or isolated this compound. The following sections detail the expected spectroscopic signatures and the underlying principles governing them.

Molecular Structure and Numbering

For clarity, the standard IUPAC numbering for the indole ring is used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is as follows:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes the carboxylic acid and, crucially, its residual water peak does not obscure most analyte signals. It also allows for the observation of exchangeable protons (N-H and COOH).

-

Instrument: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Experiment: Standard single-pulse proton experiment.

-

Temperature: 298 K.

-

Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, acquisition time of ~4 seconds.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Parameters: 1024-2048 scans, relaxation delay (d1) of 2 seconds.

-

-

Reference: Calibrate the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show nine distinct signals. The aromatic region will be particularly informative for confirming the 7-substitution pattern.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale and Field Insights |

| H1 (N-H) | 11.0 - 11.2 | broad singlet (br s) | - | 1H | The indole N-H proton is acidic and appears far downfield. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential exchange. |

| COOH | 12.0 - 12.5 | broad singlet (br s) | - | 1H | The carboxylic acid proton is highly deshielded and readily exchanges, resulting in a very broad signal, often the furthest downfield. |

| H4 | 7.50 - 7.60 | doublet (d) | J = ~8.0 | 1H | This proton is ortho to the C7-substituent and is expected to be the most downfield of the benzene ring protons. It couples primarily with H5. |

| H2 | 7.35 - 7.45 | triplet or dd | J = ~2.5, 1.0 | 1H | H2 on the pyrrole ring typically appears as a triplet due to similar coupling with H1 and H3. |

| H5 | 7.00 - 7.10 | triplet (t) | J = ~7.8 | 1H | H5 is ortho to H4 and H6, appearing as a classic triplet in the aromatic region. |

| H6 | 6.90 - 7.00 | doublet (d) | J = ~7.5 | 1H | This proton is ortho to H5 and is expected to be the most upfield of the benzene ring protons. |

| H3 | 6.45 - 6.55 | triplet or dd | J = ~2.5, 2.0 | 1H | H3 is typically the most shielded of the indole ring protons, appearing significantly upfield. |

| H8 (-CH₂-) | 3.80 - 3.90 | singlet (s) | - | 2H | The methylene protons are adjacent to both the aromatic ring and the carbonyl group, placing them in this chemical shift range. They are expected to be a singlet as there are no adjacent protons. |

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show all 10 carbon signals, providing a complete map of the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Field Insights |

| C9 (C=O) | 172.0 - 174.0 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. |

| C7a | 135.5 - 136.5 | This is one of the two bridgehead carbons. Its chemical shift is influenced by the fusion to both rings. |

| C3a | 127.5 - 128.5 | The second bridgehead carbon, typically found in this region for indoles. |

| C7 | 126.0 - 127.0 | A quaternary carbon attached to the acetic acid group. Its signal will be of lower intensity. |

| C2 | 124.0 - 125.0 | C2 of the pyrrole ring is typically found around this region. |

| C5 | 120.5 - 121.5 | An aromatic CH carbon. |

| C4 | 119.0 - 120.0 | An aromatic CH carbon. |

| C6 | 117.5 - 118.5 | An aromatic CH carbon, often slightly more shielded than C4 and C5 in 7-substituted indoles. |

| C3 | 101.0 - 102.0 | C3 is the most shielded carbon of the indole ring due to the strong electron-donating effect of the nitrogen atom. |

| C8 (-CH₂-) | 34.0 - 35.0 | The aliphatic methylene carbon, appearing in the typical range for a -CH₂- group attached to an aromatic ring and a carbonyl. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. The spectrum of this compound will be dominated by features from the N-H, O-H, C=O, and aromatic ring vibrations.

Experimental Protocol: IR Data Acquisition

-

Method: Attenuated Total Reflectance (ATR) is the preferred modern method due to its simplicity and speed, requiring only a small amount of solid sample. Alternatively, the traditional KBr pellet method can be used.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, accumulation of 16-32 scans.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Field Insights |

| ~3400 | N-H stretch | Medium, Sharp | The indole N-H stretch is a characteristic sharp peak.[1] |

| 3300-2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This extremely broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most identifiable features in the spectrum.[2] |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch of the carboxylic acid is a strong, sharp band. Its exact position can be indicative of the extent of hydrogen bonding.[2] |

| 1620-1450 | C=C stretch (Aromatic) | Medium-Strong | Multiple bands in this region correspond to the stretching vibrations of the indole aromatic system. |

| 740-760 | C-H bend (ortho-disubstituted) | Strong | The out-of-plane C-H bending vibration for the three adjacent protons on the benzene ring (H4, H5, H6) gives a strong, characteristic band in this region, confirming the substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

Experimental Protocol: MS Data Acquisition

-

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source operating in positive ion mode.

-

Sample Preparation: Dissolve a small amount of sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution mass measurements.

-

Parameters: Acquire full scan data (e.g., m/z 50-500) and tandem MS (MS/MS) data on the protonated molecular ion.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular formula of this compound is C₁₀H₉NO₂.

-

Monoisotopic Mass: 175.0633 Da

In ESI positive mode, the most abundant ion in the full scan spectrum will be the protonated molecule [M+H]⁺ at m/z 176.0706 .

Tandem MS (MS/MS) on the precursor ion at m/z 176 will reveal the characteristic fragmentation. The most logical and field-proven pathway for indole acetic acids involves the loss of the elements of formic acid (HCOOH, 46 Da) or water and carbon monoxide, followed by rearrangement to a highly stable quinolinium ion.[3][4]

-

Primary Fragmentation: The key fragmentation is the loss of the carboxyl group and a hydrogen, leading to the formation of the quinolinium cation at m/z 130.0651 . This is a highly diagnostic peak for the indole-acetic acid scaffold.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By leveraging established principles and data from analogous compounds, researchers can confidently approach the structural elucidation of this important molecule. The predicted data presented in the tables—the distinct aromatic splitting pattern in ¹H NMR, the characteristic carbon shifts in ¹³C NMR, the key functional group absorptions in IR, and the diagnostic fragmentation to m/z 130 in MS—form a multi-faceted analytical protocol. This self-validating system of cross-verification across different spectroscopic techniques ensures high-confidence structural assignment, which is fundamental for any further research and development.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of 2-(1H-indol-7-yl)acetic Acid

Foreword: The Significance of Crystalline Form in Drug Development

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. For active pharmaceutical ingredients (APIs), the solid-state properties, dictated by the crystal structure, govern critical parameters such as solubility, stability, bioavailability, and manufacturability. 2-(1H-indol-7-yl)acetic acid, a member of the pharmacologically significant indole family, represents a scaffold of considerable interest for therapeutic innovation. Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] The precise arrangement of molecules in the crystalline lattice, the intermolecular interactions, and the resulting packing motifs of this compound are paramount to unlocking its full therapeutic potential.

This in-depth technical guide provides a comprehensive roadmap for the determination of the single-crystal X-ray structure of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a foundational understanding of the experimental choices and their causal relationships. As of the writing of this guide, a public domain crystal structure for this compound has not been reported, making this a pioneering endeavor into its solid-state chemistry.

Synthesis and Purification of this compound

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly hinder or even prevent the growth of single crystals suitable for diffraction studies. Several synthetic routes to indole-7-acetic acids have been reported, often starting from substituted indoles. A common and effective strategy involves the electrophilic substitution at the C3 position followed by functional group manipulation, or alternatively, the construction of the indole ring itself.

Proposed Synthetic Pathway

A plausible and adaptable synthetic route for this compound is outlined below. This approach leverages commercially available starting materials and well-established chemical transformations.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

-

Step 1: Reduction of 7-Nitroindole to 7-Aminoindole. 7-Nitroindole is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (10% Pd/C), is added. The reaction mixture is then subjected to hydrogenation at a controlled pressure and temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Step 2: Sandmeyer Reaction to form 7-Cyanoindole. 7-Aminoindole is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide to yield 7-cyanoindole.

-

Step 3: Synthesis of this compound. 7-Cyanoindole is N-alkylated with an appropriate electrophile such as ethyl bromoacetate in the presence of a base (e.g., sodium hydride) in an anhydrous solvent like dimethylformamide (DMF). The resulting ester is then hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) followed by acidification to yield the final product, this compound.

Purification and Characterization

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high purity (>99%). The purified compound is then thoroughly characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Single Crystal Growth: The Art and Science of Crystallization

The growth of high-quality single crystals is often the most challenging and critical step in structure determination. The ideal crystal for single-crystal X-ray diffraction should be of a suitable size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free of cracks and other defects.

Crystal Growth Methodologies

A variety of crystallization techniques should be systematically explored to obtain diffraction-quality crystals of this compound.

| Method | Description | Rationale |

| Slow Evaporation | A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature. | The gradual increase in concentration allows for ordered molecular packing. |

| Solvent Diffusion | A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. | Slow diffusion of the anti-solvent induces crystallization at the interface. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a volatile anti-solvent. | The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound. |

| Cooling Crystallization | A saturated solution at an elevated temperature is slowly cooled. | The decrease in solubility upon cooling promotes crystal formation. |

Screening for Optimal Crystallization Conditions

A systematic screening approach is essential. This involves varying parameters such as:

-

Solvents: A range of solvents with varying polarities should be tested (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof).

-

Concentration: Several concentrations around the saturation point should be explored.

-

Temperature: Crystallization should be attempted at different temperatures (e.g., room temperature, 4 °C).

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SCXRD) is employed to determine the precise three-dimensional arrangement of atoms within the crystal lattice.

The SCXRD Workflow

The process of determining a crystal structure via SCXRD can be broken down into several key stages.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: SCXRD

-

Crystal Mounting: A carefully selected single crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects. This step yields a list of reflections with their corresponding intensities.

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules like this compound, direct methods are typically successful in determining the initial phases and generating an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. In this iterative process, the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

Structure Validation: The final refined structure is validated using various crystallographic metrics and software tools to ensure its quality and chemical reasonableness.

Analysis of the Crystal Structure: From Data to Insight

The culmination of this process is a detailed understanding of the solid-state structure of this compound. The key parameters to be analyzed include:

-

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

-

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

-

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the this compound molecule in the crystalline state.

-

Intermolecular Interactions: A detailed analysis of the non-covalent interactions that hold the molecules together in the crystal lattice. For this compound, key interactions are expected to include:

-

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and the indole N-H is a hydrogen bond donor. These interactions are expected to play a dominant role in the crystal packing.

-

π-π Stacking: The aromatic indole ring can participate in π-π stacking interactions with neighboring molecules.

-

C-H···π Interactions: The C-H bonds of the acetic acid side chain and the indole ring can act as weak hydrogen bond donors to the π-system of adjacent indole rings.

-

Conclusion: The Path Forward in Rational Drug Design

The determination of the single-crystal structure of this compound is a critical step in its development as a potential therapeutic agent. The detailed structural information obtained from this study will provide invaluable insights into its solid-state properties, guiding formulation development and enabling a deeper understanding of its structure-activity relationship. This knowledge forms the bedrock for rational drug design, allowing for the targeted modification of the molecular structure to optimize its pharmacological profile. The methodologies outlined in this guide provide a robust framework for achieving this pivotal scientific milestone.

References

A Technical Guide to the Therapeutic Potential of 2-(1H-indol-7-yl)acetic Acid Derivatives as IDO1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(1H-indol-7-yl)acetic acid scaffold has emerged as a promising chemotype in the pursuit of novel therapeutics, particularly in the field of immuno-oncology. This guide provides a detailed examination of the rationale, mechanism of action, and preclinical evaluation of derivatives of this scaffold, with a primary focus on their potent and selective inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). We will explore the critical role of IDO1 in tumor immune evasion, delve into the structure-activity relationships that govern inhibitor potency, and provide detailed, field-validated protocols for the in vitro and in vivo assessment of these compounds. This document is intended to serve as a comprehensive resource for researchers aiming to design, synthesize, and validate the next generation of indole-based IDO1 inhibitors.

Introduction: The Rationale for Targeting IDO1 in Cancer Immunotherapy

Cancer immunotherapy has revolutionized oncology by harnessing the patient's own immune system to combat malignancies. A key strategy tumors employ to evade immune destruction is the creation of an immunosuppressive microenvironment.[1][2] One of the central mediators of this immunosuppression is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[3]

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine (Kyn) pathway.[4][5] In the tumor microenvironment (TME), IDO1 expression is often upregulated in tumor cells, stromal cells, and antigen-presenting cells (APCs), frequently in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[3][6]

The therapeutic rationale for inhibiting IDO1 is twofold:

-

Reversal of Tryptophan Depletion: Proliferating T cells, which are critical for anti-tumor immunity, are highly sensitive to tryptophan levels.[7] IDO1-mediated Trp depletion leads to the arrest of T cell proliferation and induces anergy or apoptosis, effectively shutting down the anti-tumor immune response.[1][8]

-

Abrogation of Kynurenine-Mediated Suppression: The accumulation of Kyn and its downstream metabolites acts as a potent immunosuppressive signal.[6] These metabolites can induce the differentiation of naïve T cells into regulatory T cells (Tregs) and promote the activity of myeloid-derived suppressor cells (MDSCs), further dampening the immune response.[3]

By inhibiting IDO1, therapeutics based on the this compound scaffold aim to restore local tryptophan levels and reduce immunosuppressive kynurenine production, thereby "releasing the brakes" on the immune system and enabling a robust anti-tumor response.[3][9] Preclinical models have shown that IDO1 inhibition can synergize with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), making it a highly attractive target for combination therapies.[9][10]

Mechanism of Action and Structure-Activity Relationship (SAR)

The this compound core structure shares similarities with the natural substrate, L-tryptophan. Medicinal chemistry efforts have focused on modifying this scaffold to achieve high potency, selectivity, and favorable drug-like properties.

While specific SAR data for this compound derivatives is often proprietary, general principles from related indole-based IDO1 inhibitors can be inferred. Studies on indomethacin derivatives, for example, highlight the importance of substituents on the indole ring and the nature of the group at the 3-position for inhibitory activity.[11][12]

Key structural features influencing activity typically include:

-

The Indole Core: Serves as the primary recognition motif, mimicking the natural substrate.

-

The Acetic Acid Side Chain: This group is crucial for interacting with key residues within the active site.

-

Substituents on the Indole Ring: Modifications at various positions can enhance binding affinity, improve selectivity over related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO), and modulate physicochemical properties.[3] For many competitive inhibitors, functional groups that can interact with the heme iron in the IDO1 active site are critical for high potency.[13]

The development of potent inhibitors often involves a rational design approach, leveraging structural information from X-ray crystallography of IDO1 in complex with inhibitors.[4][13] This allows for the precise placement of functional groups to maximize interactions with key amino acid residues like Ser167 and the heme cofactor within the enzyme's active site.[14]

Preclinical Evaluation Workflow: Key Experimental Protocols

A rigorous and systematic evaluation process is essential to validate the therapeutic potential of novel this compound derivatives. The workflow progresses from initial biochemical validation to complex in vivo tumor models.

Caption: A standard preclinical workflow for the evaluation of novel IDO1 inhibitors.

Protocol: In Vitro IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant human IDO1 (rhIDO1).

Principle: The assay quantifies the production of N-formylkynurenine, the direct product of IDO1 catalysis. This is often achieved by its subsequent conversion to kynurenine, which can be detected colorimetrically after reacting with Ehrlich's reagent (p-dimethylaminobenzaldehyde, DMAB).[15][16]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5.

-

Reaction Cocktail: Prepare a fresh solution in Assay Buffer containing L-tryptophan (e.g., 400 µM), ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[15]

-

Enzyme Solution: Dilute rhIDO1 in Assay Buffer to the desired working concentration (e.g., 2-4 µg/mL).

-

Test Compound: Prepare a 100x stock in DMSO and perform serial dilutions.

-

Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA).

-

Detection Reagent: 2% (w/v) DMAB in acetic acid.[15]

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of serially diluted test compound or DMSO (vehicle control) to appropriate wells.

-

Add 100 µL of the Reaction Cocktail to all wells.

-

Initiate the reaction by adding 98 µL of the rhIDO1 enzyme solution.

-

Incubate the plate at 37°C for 30-60 minutes.[17]

-

Terminate the reaction by adding 20 µL of 30% TCA.[17]

-

Incubate at 50-52°C for 30 minutes to ensure complete hydrolysis of N-formylkynurenine to kynurenine.[15][18]

-

Centrifuge the plate (e.g., 2500 rpm for 10 min) to pellet precipitated protein.[15]

-

Transfer 100 µL of the supernatant to a new, clear 96-well plate.

-

Add 100 µL of DMAB reagent to each well and incubate at room temperature for 10-30 minutes, protected from light.[15][18]

-

Measure the absorbance at 480 nm (or 492 nm) using a microplate reader.[18]

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

-

Protocol: Cell-Based IDO1 Activity Assay

This assay measures the inhibitory activity of a compound in a more physiologically relevant context, using human cancer cells that endogenously express IDO1 upon stimulation.

Principle: Human cancer cell lines (e.g., HeLa, SK-OV-3) are stimulated with IFN-γ to induce IDO1 expression.[7][19] The cells are then treated with the test compound, and IDO1 activity is determined by measuring the amount of kynurenine secreted into the culture supernatant.[20]

Step-by-Step Methodology:

-

Cell Culture and IDO1 Induction:

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the IFN-γ-containing medium and replace it with 200 µL of medium containing the test compound or vehicle control (DMSO).

-

Incubate for an additional 24-72 hours.[19]

-

-

Kynurenine Measurement:

-

After incubation, carefully collect 140 µL of the cell culture supernatant.[15]

-

Add 10-30 µL of 6.1 N TCA to the supernatant, mix, and incubate at 50°C for 30 minutes.[15][18]

-

Centrifuge to pellet any precipitate.

-

Transfer the supernatant to a new plate and add an equal volume of 2% DMAB reagent.

-

Incubate at room temperature for 10-30 minutes.[18]

-

Measure absorbance at 480 nm.[19]

-

-

Data Analysis:

-

Create a kynurenine standard curve to quantify the concentration in each sample.

-

Calculate the IC50 value as described for the enzymatic assay.

-

Protocol: In Vivo Syngeneic Mouse Tumor Model

This is the gold-standard preclinical model for evaluating immuno-oncology agents, as it utilizes mice with a fully competent immune system.

Principle: A murine cancer cell line (e.g., CT26 colon carcinoma, B16F10 melanoma) that is syngeneic to the mouse strain (e.g., BALB/c, C57BL/6 respectively) is implanted into the mice.[19][21] Once tumors are established, mice are treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Methodology:

-

Tumor Implantation:

-

Culture the chosen murine cancer cell line (e.g., CT26) under standard conditions.

-

Harvest and resuspend the cells in sterile PBS or culture medium, sometimes mixed with Matrigel, at a concentration of 1 x 10^6 cells per 100 µL.[19]

-

Inject the cell suspension subcutaneously into the flank of the appropriate mouse strain (e.g., 6-8 week old female BALB/c mice).[10]

-

-

Treatment:

-

Monitor the mice daily for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group).

-

Treatment groups typically include: Vehicle control, Test Compound (at various doses), and a Positive Control (e.g., another known IDO1 inhibitor or a checkpoint inhibitor).[10]

-

Administer the compound via the desired route (e.g., oral gavage) and schedule (e.g., once or twice daily).[10]

-

-

Efficacy Readouts:

-

Measure tumor volume with digital calipers every 2-3 days. Tumor volume is often calculated using the formula: (Length x Width²)/2.

-

Monitor mouse body weight as an indicator of toxicity.[10]

-

At the end of the study, tumors and blood can be harvested for pharmacodynamic analysis (e.g., measuring the Kyn/Trp ratio via LC-MS/MS to confirm target engagement).[19]

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate Tumor Growth Inhibition (TGI) to quantify the efficacy of the treatment.

-

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Example In Vitro Potency Data for a Fictional Derivative (IAA-7D)

| Compound | rhIDO1 IC50 (nM) | HeLa Cell IC50 (nM) |

| IAA-7D | 22 | 117 |

| Epacadostat (Control) | 10 | 50 |

Data presented are for illustrative purposes.

Interpretation: The data shows that IAA-7D is a potent inhibitor of the isolated IDO1 enzyme and maintains good activity in a cellular context, comparable to the well-characterized inhibitor Epacadostat.[6][10] The shift in potency from the biochemical to the cellular assay is expected and can be attributed to factors like cell permeability and protein binding.

Signaling Pathway and Therapeutic Action

Inhibitors based on the this compound scaffold intervene in a critical pathway of tumor immune evasion.

Caption: Mechanism of IDO1 inhibition in the tumor microenvironment.

Future Directions and Challenges

While the therapeutic rationale for IDO1 inhibition is strong, the clinical development of inhibitors has faced challenges. The failure of the Phase III trial combining epacadostat with pembrolizumab in melanoma has underscored the complexity of this target.[2][4][9]

Future success for this compound derivatives and other IDO1 inhibitors will likely depend on:

-

Patient Selection: Identifying biomarkers to select patients most likely to respond, potentially based on IDO1 expression levels or the broader TME context.[2]

-

Rational Combination Therapies: Moving beyond PD-1 and exploring synergies with other immunotherapies, chemotherapies, or targeted agents.[2][8]

-

Next-Generation Inhibitors: Developing compounds with improved pharmacokinetic properties, dual-target specificities (e.g., IDO1/TDO), or novel mechanisms of action.[22]

The this compound scaffold remains a valuable starting point for the development of new chemical entities that can overcome the challenges faced by first-generation IDO1 inhibitors and unlock the full potential of targeting the tryptophan catabolism pathway in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 6. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]

- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. annualreviews.org [annualreviews.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

- 17. benchchem.com [benchchem.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to 2-(1H-indol-7-yl)acetic acid: An Unexplored Isomer in the Realm of Plant Growth Regulators

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA) is the principal and most extensively studied auxin, a class of phytohormones orchestrating virtually every aspect of plant growth and development.[1][2][3] The biological activity of IAA is intrinsically linked to the precise geometry of its indole ring and carboxymethyl side chain. However, the physiological activities of its structural isomers remain largely unexplored. This technical guide focuses on 2-(1H-indol-7-yl)acetic acid (7-IAA), a positional isomer of IAA, providing a comprehensive framework for its synthesis, analysis, and biological characterization. We delve into its potential mechanism of action by drawing parallels with the canonical auxin signaling pathway and present detailed, field-proven protocols for its study. This document serves as a foundational resource for researchers aiming to investigate novel plant growth regulators and to understand the critical structure-activity relationships that govern auxin biology.

Introduction: The Significance of Isomerism in Auxin Biology

Auxins are indispensable for plant life, regulating fundamental processes such as cell division and elongation, the formation of roots and shoots, and responses to environmental cues like light and gravity.[4][5] The archetypal auxin, Indole-3-acetic acid (IAA), exerts its effects through a sophisticated signaling cascade initiated by its binding to the TIR1/AFB family of F-box proteins.[6][7][8] This binding event triggers the degradation of Aux/IAA transcriptional repressors, thereby liberating Auxin Response Factors (ARFs) to modulate the expression of a vast suite of auxin-responsive genes.[4][6]

The specificity of this interaction is highly dependent on the molecule's structure. While IAA features the acetic acid side chain at the third position of the indole ring, its isomers, such as this compound (7-IAA), present a compelling case for investigation. Does 7-IAA act as an agonist, an antagonist, or is it inert? How does shifting the side chain from the C3 to the C7 position alter its transport, perception, and physiological output?

This guide provides a technical deep-dive into 7-IAA, offering a logical framework and robust methodologies to answer these questions. We will proceed from its fundamental chemical properties and synthesis to its potential biological roles and the state-of-the-art techniques required for its study.

Chemical Profile and Synthesis

Structural Comparison

The fundamental difference between IAA and 7-IAA lies in the attachment point of the acetic acid moiety to the indole scaffold. This seemingly minor change can have profound implications for the molecule's electronic properties, steric hindrance, and ability to fit into the active site of auxin receptors.

| Property | Indole-3-acetic acid (IAA) | This compound (7-IAA) |

| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂ |

| Molar Mass | 175.18 g/mol | 175.18 g/mol |

| Synonyms | 3-IAA, Heteroauxin[9] | 7-IAA |

| Structure | Acetic acid group at C3 position | Acetic acid group at C7 position |

Plausible Synthetic Pathway

A potential two-step synthesis could involve:

-

Friedel-Crafts Acylation: Reaction of 1H-indole with oxalyl chloride to introduce a 2-oxoacetyl group, primarily at the C3 position. However, careful selection of protecting groups and reaction conditions could favor substitution at other positions, or one could start with a 7-substituted indole.

-

Reduction: Subsequent reduction of the keto group and the adjacent carboxyl group would yield the acetic acid side chain.

A more direct approach, analogous to syntheses of other indole acetic acids, would involve the reaction of a 7-lithiated indole with a suitable electrophile like ethyl bromoacetate, followed by hydrolysis of the ester.[11]

Hypothesized Mechanism of Action

The established auxin signaling pathway provides a blueprint for investigating 7-IAA. The central question is whether 7-IAA can functionally mimic IAA by interacting with the core signaling components.

The Canonical Auxin Signaling Pathway

The primary auxin signaling cascade is a de-repression mechanism:

-

Low Auxin: Aux/IAA proteins heterodimerize with ARF transcription factors, repressing their activity.[4][6]

-

High Auxin: Auxin acts as a 'molecular glue', stabilizing the interaction between the TIR1/AFB receptor and an Aux/IAA repressor.[6] This targets the Aux/IAA for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.[7]

-

Response: The degradation of the Aux/IAA repressor frees the ARF to bind to Auxin Response Elements (AuxREs) in the promoters of target genes, activating or repressing their transcription.[4]

Potential Interactions of 7-IAA

-

Agonist Activity: If 7-IAA can fit into the auxin-binding pocket of the TIR1/AFB-Aux/IAA co-receptor complex, it would act as an auxin agonist, triggering the degradation of Aux/IAA proteins and initiating downstream responses. Its efficacy would depend on its binding affinity compared to IAA.

-

Antagonist Activity: Alternatively, 7-IAA might bind to the receptor without inducing the conformational change necessary for Aux/IAA recruitment. In this scenario, it would act as a competitive antagonist, blocking IAA from binding and thereby inhibiting auxin-mediated responses.

-

Altered Transport: Auxin transport is mediated by specific influx (e.g., AUX1/LAX) and efflux (e.g., PIN) carriers. The structural change in 7-IAA could significantly alter its recognition and transport by these proteins, leading to a different distribution within the plant and, consequently, different physiological effects.

Anticipated Physiological Effects

Based on the known functions of IAA, experiments with 7-IAA should be designed to screen for a range of classic auxin responses.[12][13] The dose-response curve is critical, as auxins often have stimulatory effects at low concentrations and inhibitory effects at high concentrations, particularly in roots.[1][14]

| Developmental Process | Typical Effect of Exogenous IAA | Potential Outcomes with 7-IAA |

| Shoot Cell Elongation | Stimulatory | Stimulation (agonist), No effect (inert), or Inhibition (antagonist) |

| Primary Root Elongation | Inhibitory at high concentrations[1] | Stronger/weaker inhibition, or lack thereof |

| Lateral Root Formation | Stimulatory[13] | Increased/decreased lateral root density |

| Adventitious Rooting | Stimulatory, widely used in propagation[12][15] | Promotion or inhibition of rooting in cuttings |

| Apical Dominance | Maintains dominance of the apical bud | Release of lateral buds (antagonist) or no effect |

Methodologies for Research and Analysis

A rigorous investigation of 7-IAA requires robust protocols for its quantification and biological activity assessment. The following sections provide detailed, step-by-step methodologies adapted from established auxin research protocols.

Protocol: Quantification of 7-IAA in Plant Tissues via LC-MS/MS

Causality: To understand the effect of exogenously applied 7-IAA or to detect its potential endogenous presence, a highly sensitive and specific analytical method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for phytohormone quantification due to its ability to separate the analyte from a complex matrix and detect it at picogram levels.[16][17][18] This protocol is adapted from high-throughput methods developed for IAA.[19][20]

Step-by-Step Protocol:

-

Sample Collection & Homogenization:

-

Flash-freeze precisely weighed plant tissue (e.g., 10-50 mg fresh weight) in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Add 500 µL of ice-cold extraction buffer (e.g., 2-propanol/H₂O/HCl; 2:1:0.002, v/v/v).

-

-

Internal Standard Spiking:

-

To the homogenate, add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-7-IAA). This is critical for accurate quantification as it corrects for sample loss during extraction and for matrix effects during ionization.

-

-

Extraction & Purification:

-

Vortex the sample vigorously and incubate at 4°C for 30 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Purify the extract using a Solid Phase Extraction (SPE) C18 tip to remove interfering compounds. Condition the tip with methanol, then equilibrate with water before loading the sample.

-

Wash the tip with water to remove polar impurities.

-

-

Elution and Sample Preparation:

-

Elute the auxins from the SPE tip using an appropriate solvent like methanol or acetonitrile.

-

Dry the eluate completely under a gentle stream of nitrogen gas.

-

Reconstitute the dried sample in a small, precise volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase C18 HPLC column.

-

Use a gradient elution program to separate 7-IAA from other compounds.

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Monitor the specific precursor-to-product ion transitions for both unlabeled 7-IAA and the ¹³C₆-7-IAA internal standard in Selected Reaction Monitoring (SRM) mode for maximum sensitivity and specificity.

-

Protocol: Arabidopsis thaliana Root Elongation Bioassay

Causality: This assay is a rapid and highly sensitive method to determine the auxin-like activity of a compound. The primary roots of Arabidopsis seedlings are extremely sensitive to auxins, showing significant growth inhibition at concentrations that might promote other growth processes.[6] This makes it an excellent system for generating a dose-response curve and comparing the potency of 7-IAA to that of IAA.

Step-by-Step Protocol:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis thaliana (Col-0 ecotype) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Tween-20 for 10 minutes. Wash 5 times with sterile water.

-

Suspend seeds in sterile 0.1% agarose and plate them in a line on square petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

-

-

Stratification and Germination:

-

Store the plates at 4°C in the dark for 2-3 days (stratification) to synchronize germination.

-

Transfer the plates to a growth chamber and orient them vertically. Grow under long-day conditions (16h light / 8h dark) at 22°C for 4-5 days until roots are approximately 1 cm long.

-

-

Transfer to Treatment Plates:

-

Prepare MS agar plates as described above, supplemented with a range of concentrations of 7-IAA and IAA (e.g., 0, 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M). A solvent control (e.g., ethanol or DMSO) must be included.

-

Carefully transfer seedlings of uniform size from the initial plates to the treatment plates (8-10 seedlings per plate). Mark the position of the root tip at the time of transfer.

-

-

Incubation and Measurement:

-

Return the plates to the growth chamber and incubate vertically for an additional 2-3 days.

-

Scan the plates at high resolution. Use image analysis software (e.g., ImageJ) to measure the length of new root growth from the transfer mark to the new root tip.

-

-

Data Analysis:

-

Calculate the average root growth for each treatment.

-

Express the results as a percentage of the growth on the control (no hormone) plate.

-

Plot the percentage of root growth against the log of the hormone concentration to generate dose-response curves for both 7-IAA and IAA.

-

| Concentration (M) | IAA Avg. Root Growth (mm) | % of Control | 7-IAA Avg. Root Growth (mm) | % of Control |

| 0 (Control) | 15.2 | 100% | 15.1 | 100% |

| 1.E-10 | 14.8 | 97% | ||

| 1.E-09 | 13.1 | 86% | ||

| 1.E-08 | 8.5 | 56% | ||

| 1.E-07 | 3.1 | 20% | ||

| 1.E-06 | 1.5 | 10% |

Conclusion and Future Directions

This compound represents an intriguing but uncharacterized molecule in the vast landscape of plant growth regulators. While its structural similarity to the master hormone IAA suggests potential biological activity, its efficacy and mode of action remain to be determined. The positional shift of the acetic acid group from C3 to C7 is a significant chemical modification that could fundamentally alter its interaction with auxin receptors, transport proteins, and metabolic enzymes.

The technical framework provided here offers a clear path for the initial investigation of 7-IAA. By employing robust methodologies for chemical analysis and classic bioassays, researchers can begin to build a comprehensive profile of this novel compound.

Key future research questions include:

-

Receptor Binding Assays: Does 7-IAA directly bind to TIR1/AFB proteins? In vitro binding assays can quantify its affinity relative to IAA.

-

Transcriptomic Analysis: What genes are regulated by 7-IAA? RNA-sequencing of 7-IAA-treated tissues will reveal if it activates the canonical auxin-responsive gene set or a novel transcriptional program.

-

Metabolic Stability: Is 7-IAA metabolized in planta? It could be rapidly conjugated to an inactive form or, conversely, be more stable than IAA, leading to prolonged activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing other IAA isomers (e.g., 4-IAA, 5-IAA, 6-IAA) will provide a deeper understanding of the structural requirements for auxin activity.

By systematically addressing these questions, the scientific community can illuminate the role of this unexplored isomer and, in doing so, gain a more nuanced understanding of the intricate signaling networks that govern plant life.

References

- 1. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. Auxin biosynthesis and its role in plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. How Indole Acetic Acid (IAA) Enhances Plant Growth Naturally [jindunchemical.com]

- 6. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy 2-(1-Methyl-1H-indol-7-YL)acetic acid (EVT-13289468) [evitachem.com]

- 11. Indol-1-yl-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 12. ases.in [ases.in]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. conservancy.umn.edu [conservancy.umn.edu]

- 18. bio-protocol.org [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. experts.umn.edu [experts.umn.edu]

Discovery of Novel 2-(1H-indol-7-yl)acetic Acid Analogs: A Technical Guide for Drug Development Professionals

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among the vast chemical space of indole derivatives, 2-(1H-indol-7-yl)acetic acid and its analogs present a compelling yet underexplored area for therapeutic innovation, particularly in oncology. This technical guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel this compound analogs. We will delve into the rationale behind targeting the indoleamine 2,3-dioxygenase 1 (IDO1) pathway, a critical regulator of immune tolerance in the tumor microenvironment. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to accelerate the discovery of next-generation cancer therapeutics.

Introduction: The Rationale for Targeting this compound Analogs for Cancer Immunotherapy

The relentless pursuit of novel cancer therapies has led to a paradigm shift towards harnessing the body's own immune system to combat malignancies. A key strategy in this endeavor is the inhibition of immune checkpoint proteins that tumors exploit to evade immune surveillance.[3] Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a pivotal enzyme in this context. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell proliferation and function, thereby fostering an immunosuppressive milieu that promotes tumor growth.[3][4]

The indole scaffold is a well-established pharmacophore for IDO1 inhibition, with numerous indole-containing compounds demonstrating potent inhibitory activity.[6][7][8][9] While much of the focus has been on derivatives of indole-3-acetic acid, the exploration of other positional isomers, such as those derived from this compound, offers a promising avenue for discovering novel chemical matter with potentially improved potency, selectivity, and pharmacokinetic properties. The strategic placement of the acetic acid moiety at the 7-position of the indole ring, coupled with the potential for diverse substitutions on the indole nucleus, provides a rich chemical landscape for structure-activity relationship (SAR) studies. This guide will outline a systematic approach to unlock the therapeutic potential of this unique class of compounds.

Synthetic Strategies for this compound Analogs

The successful discovery of novel analogs hinges on robust and versatile synthetic methodologies. This section details a two-pronged approach for the synthesis of a library of this compound derivatives, focusing on the construction of the core indole scaffold and the subsequent introduction and modification of the acetic acid side chain.

Synthesis of the 7-Substituted Indole Core: The Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable and adaptable method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[10][11] This method is particularly well-suited for generating a diverse array of 7-substituted indoles, which serve as the foundational building blocks for our target analogs.

Rationale for Experimental Choices: The choice of a substituted phenylhydrazine allows for the introduction of various functional groups at what will become the 7-position of the indole ring. The selection of the acid catalyst and reaction conditions can influence the regioselectivity of the cyclization, especially with unsymmetrical ketones, and therefore must be carefully optimized for each substrate.[12]

Experimental Protocol: Fischer Indole Synthesis of a 7-Substituted Indole

-

Hydrazone Formation: In a round-bottom flask, dissolve the desired substituted phenylhydrazine hydrochloride (1.0 eq.) and a suitable ketone or aldehyde (1.1 eq.) in ethanol. Add sodium acetate (1.5 eq.) and stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting materials.

-

Cyclization: To the reaction mixture, add a suitable acid catalyst, such as polyphosphoric acid (PPA) or glacial acetic acid. Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 7-substituted indole.

Diagram of the Fischer Indole Synthesis Workflow:

Caption: Workflow for the Fischer Indole Synthesis.

Introduction of the Acetic Acid Moiety

With the 7-substituted indole core in hand, the next critical step is the introduction of the acetic acid side chain. A direct and efficient method involves the reaction of the indole with an appropriate two-carbon electrophile under basic conditions.

Rationale for Experimental Choices: The use of a strong base, such as sodium hydride, is necessary to deprotonate the indole nitrogen, forming a nucleophilic indolide anion. Chloroacetic acid or its ester derivatives serve as the electrophile to introduce the acetic acid functionality. The choice of solvent and temperature is crucial to ensure good solubility and prevent unwanted side reactions.

Experimental Protocol: Synthesis of this compound Analogs

-

Deprotonation: To a solution of the 7-substituted indole (1.0 eq.) in anhydrous dimethylformamide (DMF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes.

-

Alkylation: Add a solution of ethyl chloroacetate (1.2 eq.) in DMF dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Hydrolysis: Quench the reaction by the slow addition of water. Add sodium hydroxide (2.0 eq.) and heat the mixture to 60 °C for 2-4 hours to hydrolyze the ester.

-

Work-up and Purification: Cool the reaction mixture to room temperature and acidify with 1N HCl to pH 2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired this compound analog.

A Tiered Screening Cascade for the Identification of Lead Compounds

A systematic and logical screening cascade is essential for efficiently identifying promising lead candidates from a library of synthesized analogs. The proposed cascade begins with a high-throughput enzymatic assay to assess direct inhibition of IDO1, followed by cell-based assays to evaluate cellular potency and cytotoxicity, and culminates in more complex co-culture models to assess immunomodulatory effects.

Diagram of the Screening Cascade:

Caption: A tiered screening cascade for lead identification.

Primary Screen: IDO1 Enzymatic Inhibition Assay

The initial screen aims to identify direct inhibitors of IDO1 enzymatic activity. A fluorogenic assay is recommended for its high sensitivity and suitability for high-throughput screening.[13]

Rationale for Experimental Choices: This assay directly measures the enzymatic activity of purified recombinant human IDO1. The use of a fluorogenic developer that reacts with the product, N-formylkynurenine, provides a robust signal with low background interference.[13]

Experimental Protocol: IDO1 Enzymatic Inhibition Assay

-

Reagent Preparation: Prepare a reaction buffer containing assay buffer, an antioxidant mix, and recombinant human IDO1 enzyme. Prepare a solution of the substrate, L-tryptophan. Prepare serial dilutions of the test compounds.

-

Assay Plate Setup: In a 96-well black microplate, add the reaction buffer to each well. Add the test compounds at various concentrations. Include a positive control (a known IDO1 inhibitor) and a negative control (vehicle).

-

Reaction Initiation and Incubation: Initiate the reaction by adding the L-tryptophan solution to all wells. Incubate the plate at 37 °C for 45 minutes in the dark.

-

Detection: Add a fluorogenic developer solution to each well and incubate at 45 °C for 3 hours in the dark.

-

Data Acquisition and Analysis: Measure the fluorescence intensity at an excitation wavelength of 402 nm and an emission wavelength of 488 nm. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Secondary Screen: Cell-Based Assays

Compounds that demonstrate significant activity in the enzymatic assay are advanced to cell-based assays to confirm their potency in a more physiologically relevant context and to assess their cytotoxicity.

This assay measures the ability of the compounds to inhibit IDO1 activity within a cellular environment.

Rationale for Experimental Choices: The human ovarian cancer cell line SK-OV-3 is a suitable model as it can be induced to express high levels of IDO1 upon stimulation with interferon-gamma (IFN-γ).[14][15] The measurement of kynurenine in the cell culture supernatant provides a direct readout of cellular IDO1 activity.[14][15]

Experimental Protocol: Cell-Based IDO1 Inhibition Assay

-

Cell Culture and IDO1 Induction: Seed SK-OV-3 cells in a 96-well plate and allow them to adhere overnight. Induce IDO1 expression by treating the cells with IFN-γ (100 ng/mL) for 24 hours.[15]

-

Compound Treatment: Remove the induction medium and add fresh medium containing serial dilutions of the test compounds. Incubate for an additional 24 hours.

-

Sample Preparation and Kynurenine Measurement: Collect the cell culture supernatant. Precipitate proteins by adding trichloroacetic acid (TCA) and incubate at 50 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[15] Centrifuge to pellet the precipitated protein.

-

Detection: Transfer the supernatant to a new plate and add Ehrlich's reagent. Measure the absorbance at 480 nm.[15]

-

Data Analysis: Calculate the cellular IC50 values by plotting the percent inhibition of kynurenine production against the compound concentration.

It is crucial to ensure that the observed inhibition of IDO1 activity is not due to general cytotoxicity. The MTT assay is a widely used colorimetric assay to assess cell viability.[6][7][8]

Rationale for Experimental Choices: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This allows for the differentiation of specific IDO1 inhibitors from compounds that are toxic to the cells.

Experimental Protocol: MTT Assay

-

Cell Plating: Seed the desired cancer cell line (e.g., SK-OV-3) in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.[6]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[6]

-

Data Acquisition and Analysis: Measure the absorbance at 570 nm. Calculate the percent cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration) value.

Data Presentation: Summary of In Vitro Activity